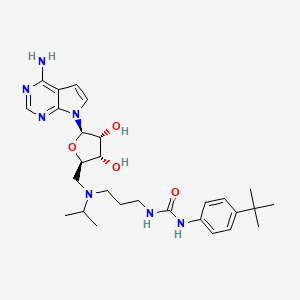
EPZ004777
Overview
Description
EPZ004777 is a potent and selective inhibitor of the enzyme disruptor of telomeric silencing 1-like (DOT1L) histone lysine methyltransferase. This compound has shown significant potential in inhibiting the methylation of lysine 79 on histone 3 (H3K79), which is crucial in the development of mixed-lineage leukemia and other cancers .
Mechanism of Action
- Reduced H3K79 methylation alters transcriptional programs, influencing cell proliferation and survival .
- EPZ004777 is a potent, selective DOT1L inhibitor with an IC50 of 0.4 nM .
- It demonstrates remarkable selectivity for DOT1L over other histone methyltransferases (HMTs) .
- However, due to its pharmacokinetic limitations, whole-animal studies required subcutaneous osmotic pumps for effective compound exposure .
- This compound effectively inhibits the proliferation of MLL-rearranged cell lines .
- Synergism with menin inhibition enhances its efficacy, and combination with BRD4 inhibition shows moderate synergy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
EPZ004777 demonstrates potent, concentration-dependent inhibition of DOT1L enzyme activity with an IC50 of 400±100 pM . It displays remarkable selectivity for inhibition of DOT1L over other histone methyltransferases . The effect of extended this compound treatment is remarkably specific for the MLL-rearranged cell lines .
Cellular Effects
This compound has been shown to reduce cell viability and colony formation in human prostate cancer cell lines and patient-derived xenograft models . It also inhibits cell growth and upregulates pro-apoptotic genes in a mouse xenograft model of ovarian cancer and human ovarian cancer cell lines .
Molecular Mechanism
By inhibiting DOT1L, this compound prevents DOT1L-mediated methylation of lysine 79 of histone 3 (H3K79) . This methylation impacts telomeric silencing, transcriptional regulation, DNA-damage repair, and cell cycle progression .
Temporal Effects in Laboratory Settings
The effect of extended this compound treatment is remarkably specific for the MLL-rearranged cell lines . A small population of cells remain viable in the presence of this compound, but their number remains constant when growth curves are tracked over longer periods, indicating that they have ceased to divide .
Dosage Effects in Animal Models
This compound has been shown to produce potent antitumor efficacy, and significantly increases median survival in a mouse xenograft model of MLL leukemia . It is well tolerated and no overt toxicity is observed .
Metabolic Pathways
It is known that this compound impacts telomeric silencing, transcriptional regulation, DNA-damage repair, and cell cycle progression , which could suggest its involvement in these metabolic pathways.
Subcellular Localization
Given its role as a histone methyltransferase inhibitor, it is likely that it interacts with chromatin in the nucleus .
Preparation Methods
The synthesis of EPZ004777 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques. Industrial production methods for this compound are not widely disclosed, but they generally follow similar principles of organic synthesis with optimization for large-scale production .
Chemical Reactions Analysis
EPZ004777 primarily undergoes reactions related to its function as a DOT1L inhibitor. It demonstrates potent, concentration-dependent inhibition of DOT1L enzyme activity with an IC50 of 0.4 nM . The compound is highly selective for DOT1L over other histone methyltransferases. Common reagents and conditions used in these reactions include various solvents and catalysts that facilitate the inhibition process. The major product formed from these reactions is the inhibition of H3K79 methylation, leading to the suppression of leukemic cell proliferation .
Scientific Research Applications
EPZ004777 has been extensively studied for its applications in scientific research, particularly in the fields of cancer biology and epigenetics. Some of its key applications include:
Cancer Research: this compound has shown significant anti-tumor effects in various cancer cell lines and animal models.
Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting DOT1L and related pathways.
Comparison with Similar Compounds
EPZ004777 is unique in its high selectivity and potency as a DOT1L inhibitor. Similar compounds include:
EPZ-5676: Another DOT1L inhibitor with better potency and selectivity compared to this compound.
Tazemetostat: An enhancer of zeste homolog 2 (EZH2) inhibitor approved for the treatment of metastatic or locally advanced epithelioid sarcoma.
This compound stands out due to its specific inhibition of DOT1L and its significant anti-tumor activity in leukemic cells.
Properties
IUPAC Name |
1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N7O4/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38)/t21-,22-,23-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGFPHDRFQODR-ICLZECGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719178 | |
| Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338466-77-5 | |
| Record name | 7-[5-Deoxy-5-[[3-[[[[4-(1,1-dimethylethyl)phenyl]amino]carbonyl]amino]propyl](1-methylethyl)amino]-β-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338466-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 775852 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338466775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary molecular target of EPZ004777?
A1: this compound is a highly selective inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [, , , ]
Q2: How does this compound interact with DOT1L?
A2: this compound acts as a potent, S-adenosylmethionine-competitive inhibitor of DOT1L, binding to the enzyme's catalytic site and blocking its activity. [, ] Crystal structures reveal that this compound binds to DOT1L and induces conformational changes in the enzyme's active site. [, ]
Q3: What are the downstream effects of this compound treatment on cells?
A3: this compound inhibits DOT1L activity, leading to a reduction in histone H3 lysine 79 (H3K79) methylation. This disrupts the expression of DOT1L target genes, particularly those in the HOXA cluster. [, , , , ] In MLL-rearranged leukemia cells, this compound treatment results in decreased proliferation, cell cycle arrest, differentiation, and apoptosis. [, , , , , ]
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts don't specify the molecular formula and weight of this compound, this information is crucial for comprehensive characterization and can be found in other scientific literature and databases.
Q5: Is there information available about the spectroscopic data for this compound?
A5: The provided abstracts lack details on spectroscopic data. Researchers interested in this aspect can consult primary research articles or chemical databases for comprehensive spectroscopic information.
Q6: Has the stability of this compound been studied under various conditions, and are there formulation strategies to improve its stability, solubility, or bioavailability?
A6: While the provided abstracts don't delve into specific stability studies or formulation strategies for this compound, one study mentions that this compound has limited in vivo effectiveness due to its pharmacokinetic properties, prompting the development of EPZ-5676 with improved drug-like properties. []
Q7: How do structural modifications of this compound affect its activity, potency, and selectivity?
A7: Studies focusing on the development of carbocyclic C-nucleoside analogues of this compound, such as compound 22 and MU1656, revealed that even minor structural changes can significantly impact DOT1L binding affinity. These changes are thought to be related to conformational adjustments in the DOT1L protein upon inhibitor binding. []
Q8: What is known about the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound?
A8: Research suggests that a lag time of several days might exist between this compound exposure and the reduction of global H3K79 methylation, which can be used as a pharmacodynamic marker for the compound’s activity. []
Q9: What in vitro and in vivo models have been used to assess the efficacy of this compound?
A9: The efficacy of this compound has been evaluated in various models, including:
- In vitro: Human and mouse MLL-rearranged leukemia cell lines [, , , , , , ] and primary murine MLL-AF9 expressing leukemic blasts. []
- In vivo: Subcutaneous xenograft models of MLL-rearranged leukemia in immunocompromised rats [] and a mouse bone marrow transplant model of MLL-AF9 induced acute myeloid leukemia (AML). []
Q10: Are there known resistance mechanisms to this compound in leukemia cells?
A10: The provided abstracts do not mention specific resistance mechanisms to this compound. Further research is needed to understand the potential for resistance development and identify strategies to overcome it.
Q11: What is the safety profile of this compound based on preclinical studies?
A11: The information available about the toxicology and safety of this compound is limited. While some studies indicate no significant weight loss or obvious signs of toxicity in animal models, further research is needed to establish a comprehensive safety profile. []
Q12: Has this compound been investigated for applications beyond leukemia?
A12: Yes, this compound has been explored in other contexts, including:
- Wnt Signaling: Studies suggest that H3K79 methylation, and by extension DOT1L inhibition by this compound, is not essential for the canonical Wnt signaling pathway or colon cancer development. []
- Osteoclastogenesis: Research indicates that DOT1L, the target of this compound, plays a role in inhibiting osteoclastogenesis, suggesting a potential therapeutic target for osteoporosis. []
- Somatic Cell Nuclear Transfer (SCNT): this compound treatment has been shown to improve reprogramming efficiency and early development in porcine SCNT embryos, suggesting a role for DOT1L in regulating cell pluripotency. [, ]
- Herpes Simplex Keratitis (HSK): Studies indicate that DOT1L inhibition by this compound can alleviate corneal injury, oxidative stress, and inflammation in HSK models, highlighting its potential as a therapeutic target. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


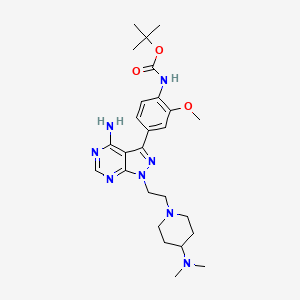
![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B607268.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)

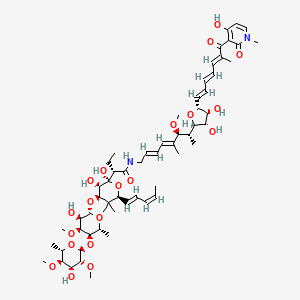

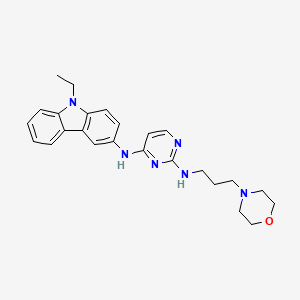

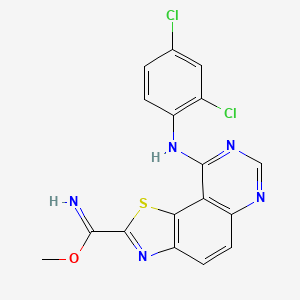
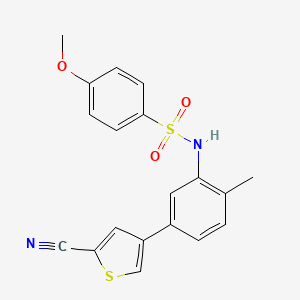
![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)
